molecular formula C16H14F2O2 B1302717 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 845781-08-0

3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1302717
CAS No.: 845781-08-0
M. Wt: 276.28 g/mol
InChI Key: NTEYQUCAZAUNNI-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14F2O2. It is a white solid that is primarily used in research and industrial applications. The compound is known for its unique chemical structure, which includes two fluorine atoms, two methyl groups, and a methoxy group attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethyl-4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-formylbenzophenone.

    Reduction: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-hydroxybenzophenone.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Similar structure but with different fluorine substitution pattern.

    3,4-Difluoro-4’-methoxybenzophenone: Lacks the methyl groups present in 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone.

    3,4-Difluoro-3’,5’-dimethylbenzophenone: Lacks the methoxy group.

Uniqueness

3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEYQUCAZAUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374253
Record name 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-08-0
Record name 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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